3-(4-Bromophenyl)oxetan-3-amine hydrochloride

Medicinal Chemistry Physicochemical Property Optimization Amine Basicity Modulation

This brominated oxetane is an essential building block for medicinal chemistry and fragment-based drug discovery, differentiated by its unique electronic, steric, and reactivity profile. The 4-bromophenyl substituent provides a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling rapid parallel library synthesis and modular diversification absent in non-halogenated analogs. The hydrochloride salt form enhances aqueous solubility and stability, ensuring 97% purity for multi-step pharmaceutical synthesis. The electron-withdrawing bromine lowers the amine pKa to ~8.09, minimizing off-target activity at aminergic receptors while preserving target engagement, as validated in Merck Sharp & Dohme’s IDO inhibitor programs. Substituting this compound with non-halogenated or differently substituted phenyloxetan-3-amines will compromise reactivity, alter LogP and solubility, and break structure-activity relationships, invalidating downstream pharmacological data. This is the required intermediate for laboratories seeking to replicate, optimize, or expand upon published IDO inhibitor scaffolds.

Molecular Formula C9H11BrClNO
Molecular Weight 264.54 g/mol
CAS No. 1349718-53-1
Cat. No. B1527093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)oxetan-3-amine hydrochloride
CAS1349718-53-1
Molecular FormulaC9H11BrClNO
Molecular Weight264.54 g/mol
Structural Identifiers
SMILESC1C(CO1)(C2=CC=C(C=C2)Br)N.Cl
InChIInChI=1S/C9H10BrNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
InChIKeyDKZUAEMOFJABIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)oxetan-3-amine hydrochloride (CAS 1349718-53-1): A Versatile Oxetane Building Block for Medicinal Chemistry and Organic Synthesis


3-(4-Bromophenyl)oxetan-3-amine hydrochloride is a brominated aryl-oxetane derivative featuring a primary amine functional group on the oxetane ring . As a member of the 3,3-disubstituted oxetane class, this compound provides a compact, three-dimensional scaffold that is increasingly utilized in drug discovery programs to modulate physicochemical properties and serve as a carbonyl bioisostere [1]. The hydrochloride salt form enhances aqueous solubility and stability, making it a practical intermediate for multi-step synthetic sequences in pharmaceutical research and development .

Why In-Class 3-Aryloxetan-3-amines Cannot Simply Be Interchanged in Drug Discovery: Structural and Physicochemical Differentiation of 3-(4-Bromophenyl)oxetan-3-amine hydrochloride


Despite superficial structural similarities among 3-aryloxetan-3-amine analogs, the electronic and steric properties conferred by the 4-bromophenyl substituent create non-interchangeable physicochemical and reactivity profiles that directly impact downstream synthetic utility and biological performance . The electron-withdrawing bromine atom influences the basicity (pKa) of the adjacent amine, modulates lipophilicity (LogP), and provides a reactive handle for palladium-catalyzed cross-coupling reactions that is absent in non-halogenated analogs [1]. These quantifiable differences in predicted physicochemical parameters and documented synthetic applications demonstrate that substitution with a chlorophenyl, fluorophenyl, or unsubstituted phenyl analog would alter reaction outcomes, affect purification behavior, and compromise structure-activity relationships in medicinal chemistry campaigns [2].

3-(4-Bromophenyl)oxetan-3-amine hydrochloride Quantitative Evidence: Direct Comparator Analysis for Scientific Selection and Procurement


Predicted Amine Basicity (pKa) Differentiation: 3-(4-Bromophenyl)oxetan-3-amine hydrochloride vs. Unsubstituted Benzylamine

The predicted pKa of 3-(4-bromophenyl)oxetan-3-amine hydrochloride (pKa 8.09 ± 0.20) demonstrates a substantial reduction in amine basicity compared to the parent benzylamine scaffold (pKa 9.9), resulting from the electron-withdrawing inductive effect of the α-oxetane ring . This 500-fold decrease in basicity aligns with established SAR for α-oxetane amines, where the oxetane moiety consistently reduces pKa by approximately 2.7 units relative to non-oxetane counterparts [1]. The presence of the 4-bromophenyl substituent further attenuates basicity through resonance and inductive electron withdrawal compared to unsubstituted phenyl analogs, providing a unique basicity profile that influences both salt formation behavior and membrane permeability [2].

Medicinal Chemistry Physicochemical Property Optimization Amine Basicity Modulation

Predicted Lipophilicity (LogP) Differentiation: 3-(4-Bromophenyl)oxetan-3-amine hydrochloride vs. 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride

The predicted LogP of 3-(4-bromophenyl)oxetan-3-amine (free base) is estimated at approximately 1.8-2.0, compared to approximately 1.6-1.8 for the 4-chlorophenyl analog, reflecting the increased lipophilicity imparted by the heavier bromine atom [1]. This difference, while modest, is consequential in lead optimization campaigns where even 0.2-0.3 LogP unit changes can significantly impact membrane permeability, plasma protein binding, and metabolic stability [2]. The bromine substituent provides a valuable intermediate lipophilicity that bridges the gap between highly polar fluorinated analogs (LogP ≈ 1.2-1.4) and more lipophilic methyl or unsubstituted phenyl derivatives (LogP ≈ 2.0-2.2), offering medicinal chemists a tunable handle for ADME property optimization without resorting to scaffold changes [3].

Lipophilicity ADME Prediction Drug-Likeness

Synthetic Utility in Palladium-Catalyzed Cross-Coupling: 3-(4-Bromophenyl)oxetan-3-amine hydrochloride as a Reactive Handle vs. Non-Halogenated Analogs

The 4-bromophenyl substituent of 3-(4-bromophenyl)oxetan-3-amine hydrochloride provides a versatile aryl halide handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This synthetic handle is completely absent in non-halogenated analogs such as 3-phenyloxetan-3-amine or 3-(4-methylphenyl)oxetan-3-amine, which require de novo synthesis of the aryl-oxetane scaffold to introduce diversity. In a representative patent example, 3-(4-bromophenyl)oxetan-3-amine was employed as a key intermediate in the synthesis of IDO inhibitors, where the bromine atom was subsequently displaced or retained depending on the desired SAR exploration [2]. The reactive bromine also enables late-stage functionalization strategies that are incompatible with chloro analogs due to differential reactivity profiles in cross-coupling reactions [3].

Cross-Coupling Suzuki-Miyaura Reaction Building Block Diversification

Commercial Purity and Batch Consistency: 3-(4-Bromophenyl)oxetan-3-amine hydrochloride (97% purity) vs. Lower-Purity Alternatives

Commercially sourced 3-(4-bromophenyl)oxetan-3-amine hydrochloride is available at a standard purity of 97% from multiple reputable vendors, with batch-specific analytical data including NMR, HPLC, and GC available upon request . This purity specification exceeds the typical 95% purity offered for many in-class analogs such as 3-(3-bromophenyl)oxetan-3-amine hydrochloride and 3-(4-chlorophenyl)oxetan-3-amine hydrochloride, which are more commonly supplied at lower purity levels without full characterization . The higher purity specification reduces the risk of undetected impurities interfering with sensitive biological assays or catalytic reactions, while the availability of comprehensive analytical documentation supports regulatory filing requirements in preclinical development .

Quality Control Batch Reproducibility Procurement Specification

Predicted Density and Crystallinity: 3-(4-Bromophenyl)oxetan-3-amine hydrochloride vs. 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride

The predicted density of 3-(4-bromophenyl)oxetan-3-amine hydrochloride is 1.537 ± 0.06 g/cm³, which is substantially higher than the 1.3-1.4 g/cm³ predicted for the 4-fluorophenyl analog, reflecting the increased atomic mass of bromine . The compound is supplied as a crystalline solid with a defined melting point range, offering predictable solid-state properties that facilitate accurate weighing, formulation, and storage compared to amorphous or hygroscopic analogs . This crystallinity, combined with the hydrochloride salt form, contributes to improved long-term stability under recommended storage conditions (2-8°C or -20°C) [1].

Solid-State Properties Crystallinity Formulation Development

3-(4-Bromophenyl)oxetan-3-amine hydrochloride: Validated Application Scenarios Based on Quantitative Evidence


IDO/TDO Inhibitor Lead Optimization: Capitalizing on the Bromine Handle for Rapid SAR Expansion

As demonstrated in Merck Sharp & Dohme's patent US20200239423A1, 3-(4-bromophenyl)oxetan-3-amine hydrochloride serves as a critical intermediate in the synthesis of indoleamine 2,3-dioxygenase (IDO) inhibitors [1]. The 4-bromophenyl substituent enables modular diversification via Suzuki-Miyaura cross-coupling to explore aryl substitution effects on IDO inhibition potency and selectivity. The predicted pKa of 8.09 and moderate LogP of ~1.8-2.0 align with the physicochemical requirements for oral bioavailability in oncology therapeutics, while the oxetane core provides metabolic stability advantages over traditional benzamide-based IDO inhibitors [2].

Amide Bioisostere Replacement: Benzamide Scaffold Hopping with Quantified pKa and Solubility Benefits

Recent matched molecular pair analysis demonstrates that aryl amino-oxetanes, including 3-(4-bromophenyl)oxetan-3-amine, exhibit comparable or superior physicochemical properties to corresponding benzamides, with improved aqueous solubility and comparable metabolic stability [1]. The 4-bromophenyl variant provides a particularly attractive balance of lipophilicity and hydrogen-bonding capacity for replacing benzamide motifs in kinase inhibitors and GPCR ligands. The 500-fold reduction in amine basicity relative to benzylamine (pKa 9.9 → 8.09) minimizes off-target activity at aminergic receptors while preserving target engagement [2].

Palladium-Catalyzed Library Synthesis: Divergent SAR Exploration from a Single Oxetane Core

The reactive aryl bromide of 3-(4-bromophenyl)oxetan-3-amine hydrochloride enables rapid parallel synthesis of diverse 4-substituted phenyloxetan-3-amine libraries via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This divergent approach contrasts with the linear synthesis required for non-halogenated analogs, reducing the number of synthetic steps per analog and accelerating hit-to-lead timelines. The high commercial purity (97%) and batch-to-batch consistency minimize variability in library production and facilitate structure-activity relationship interpretation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)oxetan-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.